molecular formula C7H5F3IN B136652 4-Iodo-3-(trifluoromethyl)aniline CAS No. 155403-06-8

4-Iodo-3-(trifluoromethyl)aniline

Cat. No. B136652
M. Wt: 287.02 g/mol
InChI Key: ZPVVSYSGZZPGPH-UHFFFAOYSA-N
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Description

4-Iodo-3-(trifluoromethyl)aniline is a compound that features both an iodine atom and a trifluoromethyl group attached to an aniline structure. This compound is of interest due to its potential as a building block in organic synthesis, given the reactivity of the iodine and trifluoromethyl groups which can be utilized in various chemical transformations.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, which are structurally related to 4-Iodo-3-(trifluoromethyl)aniline, can be achieved through visible-light-induced radical trifluoromethylation of free anilines using Togni reagent at room temperature . This method provides an economical and powerful route to such compounds. Additionally, the metalation of trifluoromethoxy-substituted anilines has been shown to be a key step for structural elaboration, with the N-protective group playing a role in site selectivity during the reaction .

Molecular Structure Analysis

The molecular structure of 4-Iodo-3-(trifluoromethyl)aniline is characterized by the presence of a trifluoromethyl group, which is known to influence the physical and chemical properties of the molecule. For instance, the presence of trifluoromethyl or trifluoromethoxy end groups in aniline derivatives has been shown to stabilize certain liquid crystalline phases .

Chemical Reactions Analysis

Trifluoromethyl-substituted anilines can undergo various chemical reactions. For example, they can react with dianions derived from oximes to form isoxazoles, or with monoanions derived from benzamidine to yield triazines . The anionically activated trifluoromethyl group in these compounds can undergo elimination of fluoride to generate intermediate products that can be further transformed into various heterocyclic compounds .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into an aniline derivative can significantly alter its physical and chemical properties. For instance, the liquid crystalline properties of anilines can be affected by the presence of trifluoromethyl or trifluoromethoxy groups, with some derivatives exhibiting stable smectic phases and high orientational order . The synthesis of isomeric (3,3,3-trifluoropropyl)anilines from corresponding nitrobenzaldehydes has also been reported, highlighting the transformation of carboxylic groups into trifluoromethyl groups .

Scientific Research Applications

Vibrational Analysis and Material Properties

A study by Revathi et al. (2017) focused on the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, which are structurally similar to 4-Iodo-3-(trifluoromethyl)aniline. They used Fourier Transform-Infrared and Fourier Transform-Raman techniques to study the effects of substituent positions and the electron donating and withdrawing effects on the vibrational spectra. The study also included HOMO-LUMO energy gap and molecular electrostatic potential (MEP) surface analysis, providing insights into the material's properties and potential applications in nonlinear optical (NLO) materials (Revathi et al., 2017).

Crystal Structure Analysis

Dey et al. (2003) compared the crystal structures of various 4-substituted anilines, including the iodo derivative. Their study highlighted the distinct characteristics of the iodo derivative due to its larger size, which could have implications for the material's applications in crystal engineering and design (Dey et al., 2003).

Optical and Molecular Properties

Saravanan et al. (2014) investigated 4-nitro-3-(trifluoromethyl)aniline, similar in structure to 4-Iodo-3-(trifluoromethyl)aniline. Their study involved vibrational, structural, thermodynamic, and electronic properties analysis, offering valuable insights into the compound's potential in optical applications and material science. The study's focus on molecular and electronic properties could be relevant for understanding the behavior of 4-Iodo-3-(trifluoromethyl)aniline in various scientific applications (Saravanan et al., 2014).

Safety And Hazards

This compound is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-iodo-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVVSYSGZZPGPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629545
Record name 4-Iodo-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3-(trifluoromethyl)aniline

CAS RN

155403-06-8
Record name 4-Iodo-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In the presence of 1.7 g of Raney nickel, 8.6 g (27 mmol) of 4-iodo-3-trifluoromethyl-nitro-benzene are hydrogenated in 170 ml of methanol. The reaction mixture is filtered over Celite. Concentration of the filtrate by evaporation yields the oily title compound, which slowly crystallises when left to stand: 1H NMR (CDCl3) 7.63 (d, 1H), 6.98 (d, 1H), 6.54 (dd, 1H), 5.75 (s, H2N); FAB-MS (M+H)+=288.
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of 1-iodo-4-nitro-2-trifluoromethyl-benzene (see WO 00/09495) (0.500 g, 1.58 mmol) and Raney Ni (˜0.100 g) in MeOH (10 mL) is stirred for 2 h at rt under a hydrogen atmosphere. The reaction mixture is filtered through a pad of Celite and concentrated to afford the title compound as a brown solid: ES-MS: 285.8 []−; single peak at tR=4.49 min (System 1); Rf=0.33 (Hexane/CH2Cl2, 2:3).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, Z Huang, Y Jiang, S Shu, S Yang… - The Journal of …, 2021 - ACS Publications
Iodine(III)-mediated synthesis of 4-iodo-N-phenylaniline from iodobenzene has been achieved, and the reaction can proceed under mild conditions. A variety of functional groups were …
Number of citations: 2 pubs.acs.org
J Beveridge, E Tran, GS Deora, F Huang… - Journal of Medicinal …, 2023 - ACS Publications
Herein, we describe the hit optimization of a novel diarylthioether chemical class found to be active against Trypanosoma cruzi; the parasite responsible for Chagas disease. The hit …
Number of citations: 3 pubs.acs.org

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